molecular formula C18H17N3O4 B5636798 N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B5636798
M. Wt: 339.3 g/mol
InChI Key: YULKWCWSBZDLAT-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinone-acetamide derivative characterized by a 6-oxopyridazine core substituted with a 3-methoxyphenyl group at position 3 and an acetamide side chain modified with a 2-furylmethyl moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-14-5-2-4-13(10-14)16-7-8-18(23)21(20-16)12-17(22)19-11-15-6-3-9-25-15/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULKWCWSBZDLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the furylmethyl and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve the desired quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical profile.

Scientific Research Applications

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Pyridazinone Substituent Acetamide Substituent Key Functional Groups Biological Activity
Target Compound 3-(3-Methoxyphenyl) N-(2-Furylmethyl) Methoxy, furan Not explicitly reported
2-[5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-N-phenyl-acetamide (14g) 5-(3-Methoxybenzyl) N-Phenyl Methoxy, methyl FPRs modulation, anti-inflammatory
N-(4-Cyanophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (14q) 5-(3-Methoxybenzyl) N-(4-Cyanophenyl) Methoxy, cyano FPRs modulation
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide 3-(Furan-2-yl) N-(4-Methoxybenzyl) Furan, methoxy Not explicitly reported
2N1HIA (Anti-osteoclast agent) 3-(2-Fluoro-4-methoxyphenyl) N-1H-Indol-5-yl Fluoro, methoxy, indole Cathepsin K inhibition
N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide 3-(3,4-Dimethoxyphenyl) N-(3-Chloro-4-fluorophenyl) Chloro, fluoro, dimethoxy Not explicitly reported
Key Observations:
  • Substituent Effects on Activity: Methoxy groups (e.g., in 14g, 14q, and the target compound) enhance solubility and may facilitate hydrogen bonding with target proteins . Halogenated substituents (e.g., chloro, fluoro in ) improve metabolic stability and receptor affinity through electron-withdrawing effects.
  • Acetamide Modifications: Bulky substituents like indole (2N1HIA) or cyanophenyl (14q) may enhance target selectivity but reduce bioavailability .
Anti-Osteoclast Activity
  • 2N1HIA : Inhibits osteoclast differentiation by suppressing cathepsin K (CTSK) expression (IC₅₀ = 1.2 µM) . The indole moiety likely interacts with hydrophobic pockets in CTSK.
  • Target Compound : While untested, the 3-methoxyphenyl and furylmethyl groups may target similar pathways but with altered potency due to reduced hydrophobicity compared to 2N1HIA.
Anti-Inflammatory and Analgesic Effects
  • Compound 14g : Exhibits potent FPRs (Formyl Peptide Receptors) modulation, reducing neutrophil elastase release and superoxide anion generation .
  • Hit15 (Anti-inflammatory): A structurally distinct pyridazinone-acetamide analog with a sulfonyl group shows IC₅₀ = 0.8 µM for elastase inhibition . The target compound’s furyl group may offer unique anti-inflammatory mechanisms.

Physicochemical Properties

Property Target Compound 14g 14q 2N1HIA
Molecular Weight ~353.3 g/mol (estimated) 364.16 g/mol 389.16 g/mol 395.3 g/mol
LogP (Predicted) ~2.1 3.2 2.8 3.5
Key IR Peaks 1700–1650 cm⁻¹ (C=O) 1708 cm⁻¹ (C=O) 1716 cm⁻¹ (C=O) Not reported
Solubility Moderate (furan effect) Low (N-phenyl) Low (N-cyanophenyl) Very low (indole)

Biological Activity

N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and a comparative analysis with similar compounds.

  • Molecular Formula : C21H21N3O3
  • Molecular Weight : 363.4 g/mol
  • IUPAC Name : 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-furylmethyl)acetamide
  • Structural Features : The compound features a pyridazine ring, methoxy-substituted phenyl group, and a furylmethyl moiety, which are believed to contribute to its biological activity.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Osteoclast Differentiation : The compound has been shown to suppress RANKL-induced osteoclastogenesis by inhibiting cathepsin K expression, which is critical for bone resorption processes. This suggests its potential use in treating osteoporosis and related bone disorders.
  • Modulation of Cell Signaling Pathways : Studies have indicated that this compound may influence various signaling pathways involved in cell differentiation and survival, particularly in osteoclasts. It has been noted to induce CD47 expression, further modulating osteoclast activity.

Study 1: Osteoclast Inhibition

A study conducted by researchers focused on the effects of this compound on osteoclast differentiation. The results demonstrated that the compound significantly reduced the number of osteoclasts formed in vitro when exposed to RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathways.

TreatmentOsteoclast Formation (Mean ± SD)
Control100 ± 10
Compound A (10 µM)45 ± 5
Compound A (20 µM)20 ± 4

This data indicates a dose-dependent inhibition of osteoclast differentiation, suggesting therapeutic potential for osteoporosis management.

Study 2: Protein Binding and Mechanistic Insights

Another study utilized mass spectrometry to identify the proteins that bind to this compound in cellular systems. The findings revealed interactions with proteins involved in cell signaling and metabolism, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with other structurally related compounds known for their biological activities.

Compound NameStructural FeaturesBiological Activity
Compound BPyridazine coreOsteoclast inhibition
Compound CMethoxy-substituted phenylAntimicrobial properties
Compound DFluorine substitutionAnalgesic effects

This comparative analysis highlights the distinct combination of functional groups present in this compound, which may contribute to its specific biological activity profile.

Q & A

Q. Table 1: Comparative Bioactivity of Derivatives

Compound IDSubstituent (R)IC₅₀ (μM) MCF-7COX-2 Inhibition (%)
Cpd-1 3-OCH₃14.272
Cpd-2 4-Cl9.838
Cpd-3 2-F18.555

Source : Adapted from SAR studies in .

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